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Abstract
This technical guide provides a comprehensive overview of 4-(1-Methylpiperidin-4-
YL)benzoic acid (CAS Number: 281234-85-3), a heterocyclic carboxylic acid with potential

applications in medicinal chemistry and drug discovery. While specific literature on this

compound is limited, this document leverages data from analogous structures to offer insights

into its physicochemical properties, potential synthetic routes, and prospective applications.

The guide also outlines standard analytical methodologies for its characterization. This paper

aims to serve as a foundational resource for researchers interested in exploring the utility of

this and related molecules in the development of novel therapeutics.

Introduction: Unveiling a Scaffold of Potential
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in numerous

FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile

scaffold that can impart desirable pharmacokinetic properties, such as improved solubility and

metabolic stability, to a drug candidate.[3] When coupled with a benzoic acid group, as in the

case of 4-(1-Methylpiperidin-4-YL)benzoic acid, the resulting molecule presents bifunctional

characteristics: a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid

group. This duality makes it an intriguing building block for creating a diverse range of chemical

entities.
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While 4-(1-Methylpiperidin-4-YL)benzoic acid itself is not extensively documented in peer-

reviewed literature, its structural motifs are prevalent in pharmacologically active agents. This

guide will, therefore, draw upon established chemical principles and data from structurally

related compounds to provide a robust technical overview.

Physicochemical Properties
Based on available data from chemical suppliers, the key physicochemical properties of 4-(1-
Methylpiperidin-4-YL)benzoic acid are summarized in the table below.[4] These properties

are crucial for designing experimental conditions, including solvent selection for reactions and

analytical method development.

Property Value Reference

CAS Number 281234-85-3 [4]

Molecular Formula C13H17NO2 [4]

Molecular Weight 219.28 g/mol [4]

IUPAC Name
4-(1-methylpiperidin-4-

yl)benzoic acid
[4]

SMILES
CN1CCC(CC1)C2=CC=C(C=C

2)C(=O)O
[4]

Purity >95% [4]

Proposed Synthesis Strategies
While a specific, validated synthesis protocol for 4-(1-Methylpiperidin-4-YL)benzoic acid is

not readily available in the literature, its structure suggests several plausible synthetic routes. A

common and effective method for creating similar aryl-piperidine linkages is through a Suzuki

coupling reaction. This approach offers high yields and good functional group tolerance.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the

phenyl ring and the piperidine ring, suggesting 4-carboxyphenylboronic acid and 1-methyl-4-
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iodopiperidine (or a related halide/triflate) as key precursors. The N-methylation of the

piperidine can be performed as a final step or by using the N-methylated precursor directly.

Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic workflow based on a Suzuki coupling

strategy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Intermediate Steps

Final Product

4-Iodobenzoic acid

Esterification
(e.g., MeOH, H+)

1-Methyl-4-piperidone

Suzuki Coupling
(with a suitable boronic ester of 1-methylpiperidine)

 (after conversion to boronic ester)

Methyl 4-iodobenzoate

Methyl 4-(1-methylpiperidin-4-yl)benzoate

Hydrolysis
(e.g., LiOH)

4-(1-Methylpiperidin-4-YL)benzoic acid

Click to download full resolution via product page

Caption: Proposed Suzuki Coupling Synthesis Workflow.
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Step-by-Step Protocol (Hypothetical)
Esterification of 4-Iodobenzoic Acid:

Dissolve 4-iodobenzoic acid in methanol.

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

Work up the reaction to isolate methyl 4-iodobenzoate.

Preparation of the Piperidine Boronic Ester:

React 1-methyl-4-piperidone with a suitable boron source (e.g., bis(pinacolato)diboron) in

the presence of a catalyst to form the corresponding boronic ester. This step may require

optimization.

Suzuki Coupling:

Combine methyl 4-iodobenzoate and the piperidine boronic ester in a suitable solvent

(e.g., dioxane/water).

Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

Heat the mixture under an inert atmosphere until the starting materials are consumed.

Purify the resulting methyl 4-(1-methylpiperidin-4-yl)benzoate by column chromatography.

Hydrolysis:

Dissolve the purified ester in a solvent mixture (e.g., THF/water).

Add an excess of a base (e.g., lithium hydroxide).

Stir at room temperature until the ester is fully hydrolyzed.

Acidify the mixture to precipitate the final product, 4-(1-Methylpiperidin-4-YL)benzoic
acid.
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Filter, wash, and dry the product.

Potential Applications in Drug Discovery and
Development
The structural features of 4-(1-Methylpiperidin-4-YL)benzoic acid make it a valuable building

block for several applications in drug discovery.

Scaffold for Novel Chemical Entities
The molecule can serve as a starting point for the synthesis of more complex molecules. The

carboxylic acid group can be readily converted to amides, esters, and other functional groups,

allowing for the exploration of a wide chemical space. The tertiary amine of the piperidine ring

can be protonated at physiological pH, potentially aiding in solubility and interactions with

biological targets.

Linker for PROTACs and other Bifunctional Molecules
Aryl piperidine structures are increasingly being used as semi-rigid linkers in the development

of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that

induce the degradation of specific proteins. The defined stereochemistry and conformational

rigidity of the piperidine ring can help to control the spatial orientation of the two ends of the

PROTAC, which is often crucial for its activity.

Caption: Role as a Linker in a PROTAC.

Proposed Analytical Methods
To ensure the identity and purity of 4-(1-Methylpiperidin-4-YL)benzoic acid, a combination of

standard analytical techniques should be employed.
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Method Purpose Expected Observations

HPLC
Purity assessment and

quantification

A single major peak with a

retention time dependent on

the column and mobile phase

used. A typical mobile phase

could be a gradient of

acetonitrile and water with

0.1% trifluoroacetic acid.

¹H NMR Structural confirmation

Signals corresponding to the

aromatic protons of the

benzoic acid, the protons of

the piperidine ring, and the N-

methyl group. The chemical

shifts and coupling patterns

would confirm the connectivity.

¹³C NMR Structural confirmation

Resonances for all 13 carbon

atoms, including the carbonyl

carbon of the carboxylic acid,

the aromatic carbons, and the

aliphatic carbons of the

piperidine ring.

Mass Spectrometry (MS) Molecular weight confirmation

An observed mass

corresponding to the

calculated exact mass of the

molecule ([M+H]⁺ or [M-H]⁻).

FTIR Functional group identification

Characteristic absorption

bands for the O-H and C=O

stretching of the carboxylic

acid, C-H stretching of the

aromatic and aliphatic groups,

and C-N stretching.

Conclusion
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4-(1-Methylpiperidin-4-YL)benzoic acid, while not a widely studied molecule in its own right,

represents a valuable chemical scaffold with significant potential in medicinal chemistry. Its

synthesis is feasible through established synthetic methodologies, and its structural features

make it an attractive building block for the creation of novel drug candidates, including their use

as linkers in bifunctional molecules like PROTACs. This guide provides a foundational

understanding of this compound, offering a starting point for researchers to explore its utility in

their drug discovery programs. Further research into the synthesis and applications of this

molecule is warranted and could lead to the development of novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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